molecular formula C17H14FNO4 B6515278 methyl 4-(4-fluorophenyl)-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate CAS No. 950266-79-2

methyl 4-(4-fluorophenyl)-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate

Cat. No.: B6515278
CAS No.: 950266-79-2
M. Wt: 315.29 g/mol
InChI Key: BIWMUSNCBIMXDE-UHFFFAOYSA-N
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Description

Methyl 4-(4-fluorophenyl)-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate is a benzoxazepine derivative characterized by a fused benzoxazepine core with a 4-fluorophenyl substituent at position 4, a ketone group at position 3, and a methyl ester at position 5. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting neurological and inflammatory pathways. Its crystallographic and conformational properties are typically analyzed using programs like SHELXL and WinGX for structure refinement and visualization .

Properties

IUPAC Name

methyl 4-(4-fluorophenyl)-3-oxo-5H-1,4-benzoxazepine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO4/c1-22-17(21)11-2-7-15-12(8-11)9-19(16(20)10-23-15)14-5-3-13(18)4-6-14/h2-8H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIWMUSNCBIMXDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)OCC(=O)N(C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to methyl 4-(4-fluorophenyl)-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate exhibit significant anticancer properties. The structural features of benzoxazepines contribute to their ability to interact with various biological targets involved in cancer progression. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells through the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways.

Case Study:
A study conducted on a series of benzoxazepine derivatives demonstrated that specific modifications on the phenyl ring enhanced their anticancer activity against breast cancer cell lines. The results indicated a correlation between fluorination and increased potency against tumor growth .

Neuroprotective Effects

This compound has been investigated for its neuroprotective effects in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier makes it a candidate for treating conditions such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action:
The compound is thought to exert neuroprotective effects by inhibiting oxidative stress and inflammation in neuronal cells. It modulates neurotransmitter levels and enhances synaptic plasticity, which are critical for cognitive function .

Building Block in Organic Synthesis

In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications that can lead to the development of new pharmacophores.

Synthetic Strategy:
The synthesis typically involves multi-step reactions starting from readily available precursors. For instance, a common synthetic route includes the formation of the benzoxazepine core followed by functionalization at the carboxylate position .

Pharmacokinetic Profile

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Studies have shown that the compound has favorable absorption characteristics with moderate bioavailability.

Toxicological Assessment

Toxicological studies indicate that this compound exhibits low toxicity profiles at therapeutic doses. Long-term studies are ongoing to ascertain its safety in chronic use scenarios .

Data Summary Table

Application AreaKey FindingsReferences
Anticancer ActivityInduces apoptosis; modulates PI3K/Akt pathway
NeuroprotectionReduces oxidative stress; enhances synaptic plasticity
Synthetic ApplicationsVersatile building block; multi-step synthesis
PharmacokineticsModerate bioavailability; favorable absorption
ToxicologyLow toxicity at therapeutic doses

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

The compound’s structural analogs differ primarily in substituent groups, which influence electronic, steric, and pharmacokinetic properties. For example:

  • Methyl 9-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate () replaces the 4-fluorophenyl and 3-oxo groups with a bromine atom at position 7.

A comparative analysis of substituent effects is summarized below:

Compound Substituents (Positions) Key Structural Features Potential Impact on Bioactivity
Target Compound 4-(4-fluorophenyl), 3-oxo, 7-COOCH₃ Fluorine enhances lipophilicity; ketone stabilizes conformation High selectivity for CNS targets
Methyl 9-bromo-1,4-benzoxazepine-7-carboxylate 9-Br, 7-COOCH₃ Bromine increases molecular weight and polarizability May enhance halogen bonding but reduce solubility

Crystallographic and Computational Studies

  • Structural Refinement : The target compound’s crystal structure is refined using SHELXL, which optimizes anisotropic displacement parameters and hydrogen bonding networks . In contrast, brominated analogs may exhibit different packing patterns due to larger atomic radii.
  • Conformational Flexibility: The 3-oxo group in the target compound rigidifies the benzoxazepine ring, reducing conformational entropy compared to non-ketone analogs. This rigidity is critical for maintaining interactions with enzymes like PDE4 or serotonin receptors .

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed for preparing methyl 4-(4-fluorophenyl)-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate?

  • Methodological Answer : The synthesis typically involves multi-step protocols, including cyclization and functional group transformations. For example, analogous benzoxazepine derivatives are synthesized via nucleophilic substitution reactions using triazine intermediates (e.g., 2,4,6-trichlorotriazine) and phenolic derivatives under controlled conditions (e.g., reflux in acetone with a base like NaHCO₃) . Key steps include optimizing stoichiometry of reagents (e.g., 1.00 equiv. of 4-methoxyphenol) and purification via column chromatography .

Q. How can spectroscopic techniques (NMR, MS) confirm the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Analyze chemical shifts for the fluorophenyl group (δ ~7.0–7.5 ppm for aromatic protons) and the ester carbonyl (δ ~165–170 ppm). Compare with PubChem data for analogous benzoxazepines to validate substituent positions .
  • Mass Spectrometry (MS) : Use high-resolution MS to confirm the molecular ion peak ([M+H]⁺) matching the molecular formula (C₁₇H₁₄FNO₄). Fragmentation patterns should align with the benzoxazepine core and ester moiety .

Q. What analytical techniques ensure purity of the compound post-synthesis?

  • Methodological Answer :

  • HPLC : Utilize Chromolith® or Purospher® STAR columns (C18 stationary phase) with UV detection at 254 nm. Gradient elution (e.g., acetonitrile/water + 0.1% TFA) resolves impurities .
  • TLC : Monitor reactions using silica gel plates (ethyl acetate/hexane, 3:7) with visualization under UV light (254 nm) .

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing side products like regioisomers?

  • Methodological Answer :

  • Experimental Design : Use Design of Experiments (DoE) to test variables: temperature (e.g., 0°C vs. room temperature), solvent polarity (DMF vs. THF), and catalyst (e.g., DMAP for esterification).
  • Side Product Analysis : Characterize byproducts via LC-MS and adjust protecting groups (e.g., tert-butyl esters) to reduce steric hindrance during cyclization .

Q. What computational strategies predict the compound’s interaction with neurotransmitter receptors (e.g., GABAₐ)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with receptor PDB IDs (e.g., 6HUP for GABAₐ) and ligand structures from PubChem . Validate docking poses with MD simulations (GROMACS) to assess binding stability.
  • Pharmacophore Mapping : Align fluorophenyl and carboxylate moieties with known benzodiazepine pharmacophores to hypothesize binding modes .

Q. How can crystallographic analysis resolve conformational ambiguities in the benzoxazepine core?

  • Methodological Answer :

  • X-ray Diffraction : Grow single crystals via slow evaporation (solvent: dichloromethane/methanol). Use Cu-Kα radiation (λ = 1.5418 Å) to determine torsion angles (e.g., C4–N–C7–O) and validate the tetrahydro ring puckering .
  • Data Interpretation : Compare with deposited structures (e.g., CCDC entries for fluorophenyl esters) to identify deviations caused by steric or electronic effects .

Q. How to address contradictions in biological activity data across in vitro vs. in vivo studies?

  • Methodological Answer :

  • Assay Optimization : Standardize cell permeability assays (e.g., Caco-2 monolayers) and compare with in vivo pharmacokinetics (e.g., plasma concentration-time profiles in rodents) .
  • Metabolite Profiling : Use LC-MS/MS to identify active metabolites (e.g., hydrolyzed carboxylate) that may contribute to discrepancies .

Q. What strategies mitigate spectral interference in ¹⁹F NMR during kinetic studies of fluorophenyl derivatives?

  • Methodological Answer :

  • Pulse Sequences : Apply ¹⁹F-¹H decoupling (e.g., WALTZ-16) to reduce splitting artifacts.
  • External Standards : Use hexafluorobenzene (δ = -164.9 ppm) as a chemical shift reference to calibrate instrument drift .

Data Contradiction Analysis

Q. How to reconcile divergent IC₅₀ values in enzyme inhibition assays reported by independent studies?

  • Methodological Answer :

  • Meta-Analysis : Normalize data using Z-factor statistics to account for assay variability (e.g., ATP concentration in kinase assays).
  • Control Replicates : Include positive controls (e.g., staurosporine for kinase inhibition) to validate assay conditions across labs .

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